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Compound of Interest

Compound Name: 2-Amino-6-methoxybenzonitrile

Cat. No.: B073248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-6-nitrobenzothiazole scaffold has emerged as a privileged structure in medicinal

chemistry, with its derivatives exhibiting a wide range of biological activities. This guide

provides a comparative analysis of the structure-activity relationships (SAR) of these

derivatives, focusing on their anticancer, monoamine oxidase (MAO) inhibitory, and

antimicrobial properties. The information presented herein is supported by quantitative

experimental data, detailed methodologies for key assays, and visualizations of relevant

biological pathways to aid in the rational design of more potent and selective therapeutic

agents.

Anticancer Activity: Targeting Key Signaling
Pathways
Derivatives of 2-amino-6-nitrobenzothiazole have demonstrated significant potential as

anticancer agents, with their mechanism of action often linked to the inhibition of critical

signaling pathways involved in cell proliferation, survival, and inflammation, such as the NF-κB

and PI3K/Akt/mTOR pathways.
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The cytotoxic effects of various 2,6-disubstituted benzothiazole derivatives have been

evaluated against several human cancer cell lines. The half-maximal inhibitory concentration

(IC50) values, which represent the concentration of a drug that is required for 50% inhibition in

vitro, are summarized in the table below. Lower IC50 values indicate greater potency.

Compound ID
R Group at C2-
amino

Target Cell
Line

IC50 (µM) Reference

1 -COCH3 MCF-7 (Breast) 48 [1]

HeLa (Cervical) 53 [1]

MG63

(Osteosarcoma)
50 [1]

2 -SO2-Cyclohexyl MCF-7 (Breast) 34.5 [1]

HeLa (Cervical) 44.15 [1]

MG63

(Osteosarcoma)
36.1 [1]

Structure-Activity Relationship Insights:

The data suggests that the nature of the substituent at the 2-amino position plays a crucial role

in the anticancer activity. The sulphonamide derivative (2) generally exhibited greater potency

against the tested cell lines compared to the simple acetamide derivative (1), indicating that the

cyclohexylsulphonamide moiety may be a key pharmacophore for enhanced cytotoxicity.

Signaling Pathway Inhibition
Several studies have indicated that 2-amino-6-nitrobenzothiazole derivatives exert their

anticancer effects by modulating key signaling cascades.

The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its

aberrant activation is a hallmark of many cancers. Certain 2-amino-6-nitrobenzothiazole

derivatives have been shown to inhibit this pathway.
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Caption: Inhibition of the NF-κB signaling pathway by 2-amino-6-nitrobenzothiazole derivatives.

The PI3K/Akt/mTOR pathway is another crucial signaling network that is often dysregulated in

cancer, promoting cell growth, proliferation, and survival.
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Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by 2-amino-6-nitrobenzothiazole

derivatives.

Monoamine Oxidase (MAO) Inhibition
Certain hydrazone derivatives of 2-amino-6-nitrobenzothiazole have been identified as potent

inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the

metabolism of neurotransmitters. Imbalances in MAO activity have been linked to neurological

disorders such as depression and Parkinson's disease.
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The inhibitory potency of 2-amino-6-nitrobenzothiazole-derived hydrazones against human

MAO-A and MAO-B is presented below. A lower IC50 value indicates stronger inhibition.

Compound
ID

R Group on
Hydrazone

MAO-A IC50
(µM)

MAO-B IC50
(µM)

Selectivity
Index (SI)
for MAO-B

Reference

3

N'-(1-(4-

bromophenyl)

ethylidene)-

0.42 - - [2]

4

N'-(5-chloro-

2-oxoindolin-

3-ylidene)-

- 0.0018 766.67 [2]

Structure-Activity Relationship Insights:

The SAR studies reveal that the substituent on the hydrazone moiety significantly influences

both the potency and selectivity of MAO inhibition. Compound 4, with a substituted isatin

moiety, showed exceptionally potent and selective inhibition of MAO-B.[2] In contrast,

compound 3, with a substituted acetophenone group, was a more potent inhibitor of MAO-A.[2]

This highlights the potential for fine-tuning the hydrazone substituent to achieve isoform-

selective MAO inhibitors.

Antimicrobial Activity
Schiff base derivatives of 2-amino-6-nitrobenzothiazole have been investigated for their

antimicrobial properties against a range of pathogenic bacteria and fungi. The minimum

inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will

inhibit the visible growth of a microorganism after overnight incubation.

Comparative Antimicrobial Efficacy (MIC in µg/mL)
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Compound
ID

R Group on
Schiff Base

S. aureus E. coli C. albicans Reference

5a -H >100 >100 >100 [3]

5b
-2,5-

dimethoxy
12.5 25 50 [3]

5c -3-nitro 25 50 >100 [3]

5d -4-methoxy 50 100 >100 [3]

Ampicillin
(Standard

Antibiotic)
6.25 12.5 - [3]

Fluconazole
(Standard

Antifungal)
- - 12.5 [3]

Structure-Activity Relationship Insights:

The antimicrobial activity of the Schiff base derivatives is highly dependent on the nature of the

substituent on the aromatic aldehyde. The unsubstituted derivative (5a) was inactive. The

introduction of electron-donating dimethoxy groups (5b) resulted in the most potent broad-

spectrum activity against the tested strains.[3] The presence of an electron-withdrawing nitro

group (5c) conferred moderate antibacterial activity but was less effective against C. albicans.

[3] A single electron-donating methoxy group (5d) resulted in weaker activity compared to the

dimethoxy-substituted compound.[3]

Experimental Protocols
General Synthesis of 2-Amino-6-nitrobenzothiazole
Schiff Bases
A mixture of 2-amino-6-nitrobenzothiazole (0.01 mol) and the appropriate substituted aromatic

aldehyde (0.01 mol) in ethanol (30 mL) containing a few drops of glacial acetic acid is refluxed

for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After

completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with

cold ethanol, and recrystallized from a suitable solvent to yield the pure Schiff base.[3]
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MTT Assay for Anticancer Activity
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well

and incubated for 24 hours to allow for attachment.[1]

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for another 48 hours.[1]

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-

buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

[1]

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO)

is added to each well to dissolve the formazan crystals.[1]

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader. The percentage of cell viability is calculated, and the IC50 values are determined

from dose-response curves.[1]

In Vitro MAO Inhibition Assay
The MAO inhibitory activity is determined using a fluorometric method that measures the

production of hydrogen peroxide from the MAO-catalyzed oxidation of a substrate.

Enzyme Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme

sources.

Incubation: The enzymes are pre-incubated with various concentrations of the test

compounds for a specific duration.

Substrate Addition: The reaction is initiated by the addition of a suitable substrate (e.g.,

kynuramine for both MAO-A and MAO-B).

Detection: The production of H2O2 is coupled to a reaction that generates a fluorescent

product, which is measured using a fluorescence plate reader.

Data Analysis: IC50 values are calculated from the dose-response curves of enzyme

inhibition.
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Antimicrobial Screening by Broth Microdilution Method
(MIC Determination)

Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the

inoculum is standardized to a specific concentration (e.g., 0.5 McFarland standard).

Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well

microtiter plates.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48

hours for fungi.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which there is no visible growth of the microorganism.[3]
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Caption: A typical workflow for the discovery and development of novel 2-amino-6-

nitrobenzothiazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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